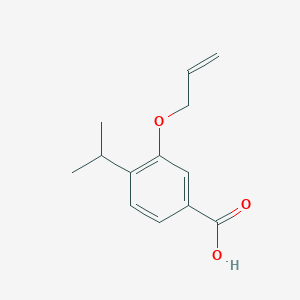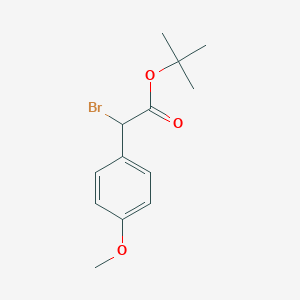
Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of acetic acid and contains a bromine atom, a methoxyphenyl group, and a tert-butyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the esterification of 2-bromo-2-(4-methoxyphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Formation of 2-(4-methoxyphenyl)ethanol.
Oxidation: Formation of quinones or other oxidized aromatic compounds
Scientific Research Applications
Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxyphenyl group can also participate in various aromatic substitution reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the methoxyphenyl group.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar but without the tert-butyl ester group.
Tert-butyl 2-bromoacetate: Similar but without the methoxyphenyl group
Uniqueness
Tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate is unique due to the combination of the tert-butyl ester, bromine, and methoxyphenyl groups. This combination imparts specific reactivity and properties that are valuable in organic synthesis and research applications. The presence of the methoxyphenyl group enhances its potential for aromatic substitution reactions, while the bromine atom makes it a versatile electrophile for nucleophilic substitution .
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)11(14)9-5-7-10(16-4)8-6-9/h5-8,11H,1-4H3 |
InChI Key |
KKJICVSBNBNCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


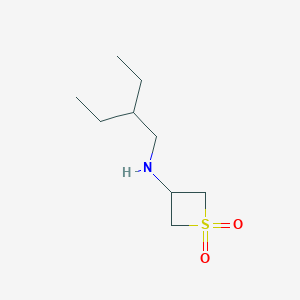
![(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B13021798.png)
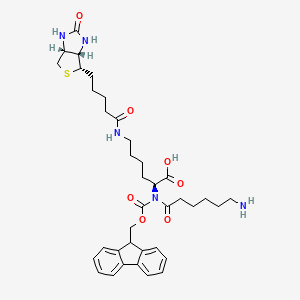
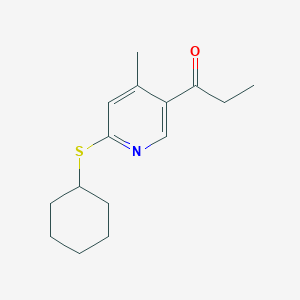
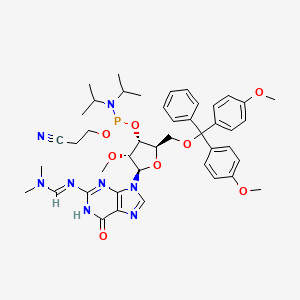
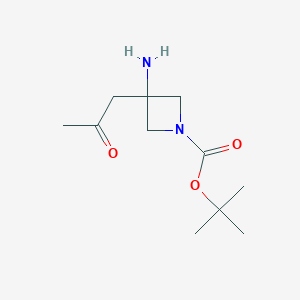
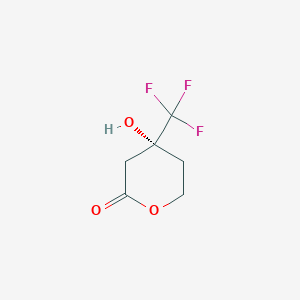
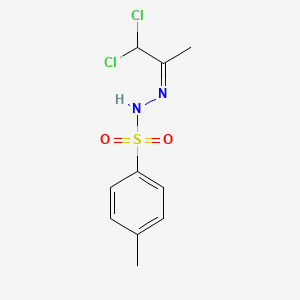
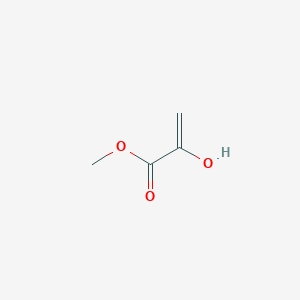
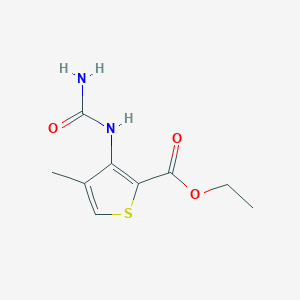
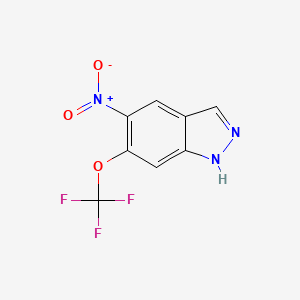
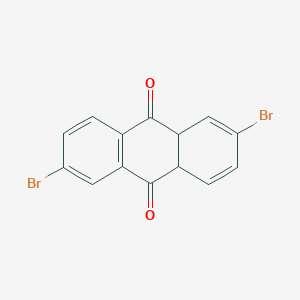
![3-Bromo-7-chlorobenzo[d]isoxazole](/img/structure/B13021900.png)
